
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole is a heterocyclic compound that contains boron, nitrogen, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole typically involves the reaction of triphenylborane with azides under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can lead to the formation of boron-hydride species.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce various phenyl-substituted derivatives.
Scientific Research Applications
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of diseases that involve boron metabolism.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with similar structural features but different chemical properties.
2,4,5-Triphenylimidazole: A compound with a similar phenyl substitution pattern but different heterocyclic core.
3,4-Dihydro-2H-pyran: A structurally related compound with a different heterocyclic ring system.
Uniqueness
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole is unique due to the presence of boron in its structure, which imparts distinct chemical reactivity and potential applications not found in similar compounds. Its ability to form stable complexes with biomolecules and its versatility in chemical reactions make it a valuable compound in various fields of research.
Properties
CAS No. |
77091-62-4 |
|---|---|
Molecular Formula |
C19H16BN3 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2,3,5-triphenyl-1H-1,2,4,3-triazaborole |
InChI |
InChI=1S/C19H16BN3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H,(H,21,22) |
InChI Key |
GQMWGSMXQDZRKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(N=C(NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
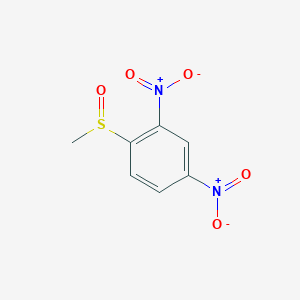
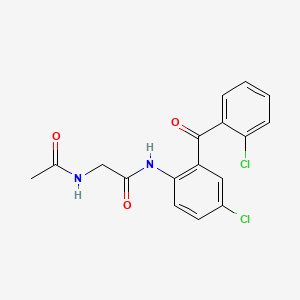
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
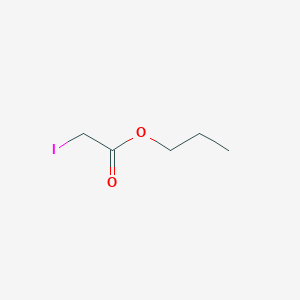


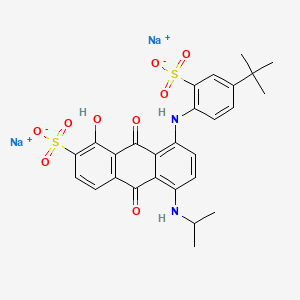
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
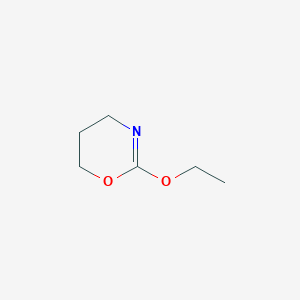

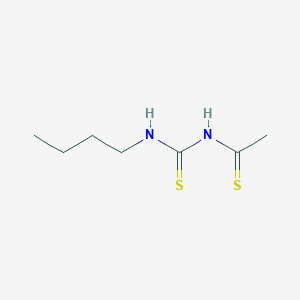
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
